molecular formula C10H16N2O2S B8458243 2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)hexanamide

2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)hexanamide

Cat. No. B8458243
M. Wt: 228.31 g/mol
InChI Key: UOAAUXJRNFLKNS-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A3, starting from ethyl 2-{[tert-butyl(dimethyl)silyl]oxy}hexanoate and 2-amino-4-methylthiazole, 1H NMR (300 MHz, CDCl3) δ 10.30 (br s, 1H), 6.54 (s, 1H), 5.12 (br s, 1H), 4.41 (m, 1H), 2.35 (s, 3H), 2.00 (m, 1H), 1.76 (m, 1H), 1.48 (m, 2H), 1.39 (m, 2H), 0.92 (t, 3H).
[Compound]
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-{[tert-butyl(dimethyl)silyl]oxy}hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([O:12]CC)=O)(C(C)(C)C)(C)C.[NH2:19][C:20]1[S:21][CH:22]=[C:23]([CH3:25])[N:24]=1>>[OH:8][CH:9]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([NH:19][C:20]1[S:21][CH:22]=[C:23]([CH3:25])[N:24]=1)=[O:12]

Inputs

Step One
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 2-{[tert-butyl(dimethyl)silyl]oxy}hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(=O)OCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NC=1SC=C(N1)C)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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